molecular formula C18H15ClN4O2 B609739 Olutasidenib CAS No. 1887014-12-1

Olutasidenib

Cat. No. B609739
M. Wt: 354.794
InChI Key: NEQYWYXGTJDAKR-JTQLQIEISA-N
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Description

Olutasidenib, also known by its brand name Rezlidhia, is an oral medication used to treat acute myeloid leukemia (AML) in patients with a susceptible isocitrate dehydrogenase-1 (IDH-1) mutation . This mutation is tested for by a doctor, and the medicine is only available via prescription .


Molecular Structure Analysis

The chemical formula of Olutasidenib is C18H15ClN4O2 . Its exact mass is 354.09 and its molecular weight is 354.794 .


Chemical Reactions Analysis

Olutasidenib has been found to induce CYP3A4, 2B6, 1A2, 2C8, and 2C9, and inhibit P-gp, breast cancer receptor protein, OATP1B1, P1B3, OCT2, and OAT3, and MATE1 and 2K .


Physical And Chemical Properties Analysis

Olutasidenib has a molecular formula of C18H15ClN4O2 and a molecular weight of 354.79 . It is a small molecule, orally bioavailable, and capable of penetrating the blood-brain barrier .

Scientific Research Applications

  • Relapsed or Refractory IDH1-Mutant Glioma : Olutasidenib has shown promise in treating patients with relapsed or refractory IDH1-mutant glioma. A study demonstrated that it was well-tolerated and showed preliminary evidence of clinical activity in this heavily pretreated population (de la Fuente et al., 2022).

  • Relapsed or Refractory IDH1-Mutated AML : In patients with relapsed or refractory IDH1-mutated acute myeloid leukemia (AML), olutasidenib induced durable complete remissions and transfusion independence, presenting a therapeutic advance for this molecularly defined, poor-prognosis patient population (de Botton et al., 2023).

  • Combination with Azacitidine in Acute Myeloid Leukemia : Olutasidenib, in combination with azacitidine, induced durable complete remissions in patients with IDH1 acute myeloid leukemia. This combination therapy was well-tolerated and effective, especially in achieving transfusion independence (Cortés et al., 2021).

  • Phase 1 Dose Escalation and Expansion Study in Solid Tumors : A study explored the pharmacokinetic and pharmacodynamic profiles of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. It showed good oral exposure and robust plasma 2-HG inhibition in IDH1-mutant cholangiocarcinoma and chondrosarcoma (Fan et al., 2019).

Safety And Hazards

Olutasidenib has been found to be phototoxic in vitro and in vivo studies . The most common adverse reactions include nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis . There is a severe effect called differentiation syndrome that may occur, which can cause organ problems or blood cell problems . It is toxic and contains a pharmaceutically active ingredient .

Future Directions

Olutasidenib was approved by the FDA in December 2022 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a susceptible IDH1 mutation as detected by an FDA-approved test . It demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with R/R IDH1 mut AML . It is also being evaluated for the treatment of myelodysplastic syndrome (MDS), as well as solid tumors and gliomas .

properties

IUPAC Name

5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQYWYXGTJDAKR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Olutasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Olutasidenib is an isocitrate dehydrogenase-1 (IDH1) inhibitor used to treat patients with acute myeloid leukemia (AML) and IDH1 genetic mutations associated with cancer development. IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG). However, mutations in IDH1 occur in the active catalytic sites of the arginine residues and promote the conversion of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite that leads to the formation of tumors. This causes an increase in 2-HG levels, inhibiting α-KG-dependent mechanisms, such as epigenetic regulation, collagen synthesis and cell signaling. IDH1 mutations have been detected in different types of cancers, including AML, and some of the most common IDH1 mutations in patients with AML are R132H and R132C substitutions. Olutasidenib acts as a selective IDH1 inhibitor with affinity only towards the mutated enzyme. _In vitro_ studies have shown that olutasidenib inhibits mutated IDH1 R132H, R132L, R132S, R132G, and R132C proteins, but not wild-type IDH1 or mutated IDH2 proteins. Through the inhibition of mutant IDH1, olutasidenib reduces 2-HG levels, which promotes the restoration of normal cellular differentiation and provides a therapeutic benefit in IDH1-mutated cancers.
Record name Olutasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olutasidenib

CAS RN

1887014-12-1
Record name Olutasidenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olutasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLUTASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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